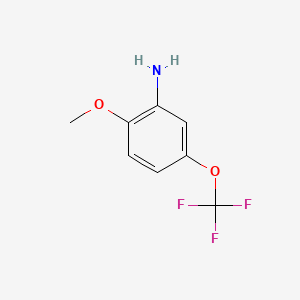

2-Methoxy-5-(trifluoromethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO2 It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethoxy group (-OCF3) attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(trifluoromethoxy)aniline typically involves the nitration of 1,2-dichlorotrifluoromethoxy-benzene followed by catalytic hydrogenation of the resulting nitro compounds. The nitration process is carried out at temperatures between -20°C and +80°C, and the hydrogenation step is performed under catalytic conditions to yield the desired aniline derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxy-5-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Methoxy-5-(trifluoromethoxy)aniline is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its importance is particularly noted in the development of drugs targeting neurological disorders and metabolic conditions. The trifluoromethoxy group enhances the pharmacological properties of the resulting compounds, making them more effective in therapeutic applications .

Case Study: Neurological Drug Development

In a study focusing on the synthesis of novel compounds for treating Alzheimer's disease, researchers incorporated this compound into their synthetic pathways. The resulting compounds exhibited improved binding affinity to target receptors compared to their non-fluorinated counterparts, demonstrating the significance of this compound in medicinal chemistry .

Agricultural Chemicals

The compound is also employed in formulating agrochemicals. It enhances the efficacy of herbicides and pesticides, contributing to improved crop yields. The presence of the trifluoromethoxy group aids in increasing the stability and effectiveness of these agricultural products under various environmental conditions .

Case Study: Herbicide Formulation

A research project evaluated a new herbicide formulation that included this compound. Field trials showed a significant reduction in weed populations and increased crop productivity compared to traditional herbicides, highlighting its potential in sustainable agriculture practices .

Material Science

In material science, this compound is incorporated into polymers and coatings. Its unique chemical structure provides enhanced thermal stability and chemical resistance, making it suitable for industrial applications such as protective coatings and high-performance materials .

Case Study: Coating Applications

A study investigated the use of this compound in developing a new class of protective coatings for metal surfaces. The coatings demonstrated superior resistance to corrosion and wear when tested against conventional materials, showcasing the compound's utility in industrial applications .

Analytical Chemistry

This compound serves as a reagent in various analytical methods, aiding in the detection and quantification of other substances. Its role is crucial for quality control across different industries, including pharmaceuticals and food safety .

Case Study: Quality Control in Pharmaceuticals

A quality control laboratory utilized this compound as a standard reference material for chromatographic analysis. The results indicated that using this compound improved the accuracy and reliability of detecting impurities in pharmaceutical products .

Research on Fluorinated Compounds

The study of fluorinated compounds has gained momentum due to their unique properties such as low surface energy and high durability. This compound plays a pivotal role in this research area, contributing to advancements in materials science and engineering .

Case Study: Low Surface Energy Materials

Research focused on developing low surface energy materials included this compound as a key component. The resulting materials exhibited remarkable hydrophobic properties, making them suitable for applications such as self-cleaning surfaces .

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as binding to enzymes or receptors, altering their activity, and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

- 2-Methoxy-5-(trifluoromethyl)aniline

- 2-(Trifluoromethoxy)aniline

- 2,5-Dimethoxyaniline

- 4-(Trifluoromethyl)aniline

Comparison: 2-Methoxy-5-(trifluoromethoxy)aniline is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical propertiesFor example, the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis .

Biologische Aktivität

2-Methoxy-5-(trifluoromethoxy)aniline is an organic compound that has garnered attention for its potential biological activity and applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores the compound's biochemical properties, mechanisms of action, and its implications in research and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H8F3NO2, with a molecular weight of approximately 191.15 g/mol. The presence of both methoxy and trifluoromethoxy groups significantly influences its electronic properties, enhancing its lipophilicity and metabolic stability. These characteristics make it a valuable intermediate in pharmaceutical synthesis and other chemical applications .

Interaction with Biomolecules

The compound interacts with various biomolecules, including enzymes and proteins. Its ability to form hydrogen bonds and engage in hydrophobic interactions due to the trifluoromethoxy group can influence enzyme activity and biochemical pathways. For instance, it has been noted that this compound can act as an enzyme inhibitor or activator depending on the specific target .

Cellular Effects

Research indicates that this compound affects cellular functions by modulating cell signaling pathways, gene expression, and metabolic processes. It can alter receptor activity or interfere with intracellular signaling molecules, leading to significant changes in cellular behavior . The compound's impact on gene expression may result in altered cellular metabolism, which is crucial for understanding its therapeutic potential.

The mechanism of action involves binding interactions with specific molecular targets. This compound can influence biological processes by participating in various chemical reactions, such as enzyme binding. The exact molecular targets remain to be fully elucidated; however, studies suggest that its interactions can lead to significant alterations in biochemical pathways .

In Vitro Studies

In laboratory settings, this compound has demonstrated stability under certain conditions, but its degradation products may exhibit different biological properties. Long-term exposure studies have shown cumulative effects on cellular function that vary with concentration and duration .

Comparison with Similar Compounds

To better understand its unique properties, a comparison with similar compounds such as 2-Methoxy-5-(trifluoromethyl)aniline was conducted:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methoxy-5-(trifluoromethyl)aniline | Contains a trifluoromethyl group | Limited documented biological activity |

| 2-(Trifluoromethoxy)aniline | Similar structure but different substituents | Potential for varied biological effects |

| 2,5-Dimethoxyaniline | Two methoxy groups | Known for specific interactions |

| 4-(Trifluoromethyl)aniline | Trifluoromethyl group | Explored for various applications |

This table illustrates how the inclusion of different functional groups affects the biological activity of these compounds.

Safety Considerations

Despite its potential applications, this compound is classified as hazardous according to OSHA standards. It poses risks such as acute oral toxicity and skin irritation, necessitating careful handling in laboratory settings .

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- Detailed mechanistic studies to identify specific molecular targets.

- Investigation of its effects on various cancer cell lines to evaluate potential therapeutic applications.

- Development of derivatives that may enhance its efficacy or reduce toxicity.

Eigenschaften

IUPAC Name |

2-methoxy-5-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-13-7-3-2-5(4-6(7)12)14-8(9,10)11/h2-4H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAPTOAKEPIGOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.